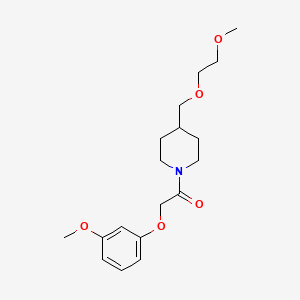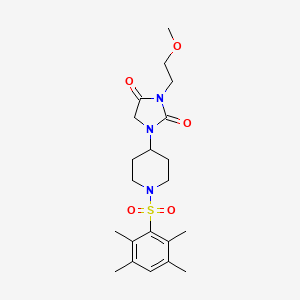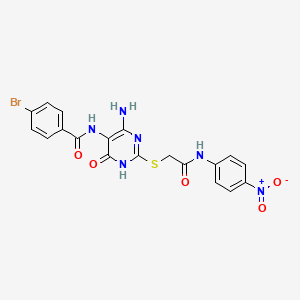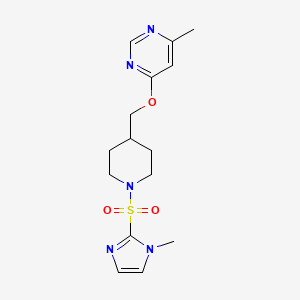![molecular formula C24H23Cl3N2O B2728446 1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol CAS No. 321432-98-8](/img/structure/B2728446.png)
1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol (BCPPE) is a synthetic compound with a wide range of applications in scientific research. It is a member of the piperazine family of compounds and is used as an intermediate in the synthesis of various compounds and as a research tool in fields such as biochemistry, pharmacology, and toxicology. BCPPE is a white crystalline solid with a molecular weight of 462.8 g/mol and a melting point of 209-211°C.
Aplicaciones Científicas De Investigación
Environmental Impact and Endocrine Disruption
Chemicals with structures similar to "1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol" have been studied for their potential environmental impact and endocrine-disrupting capabilities. For instance, DDT and its metabolite DDE, structurally related due to the presence of chlorophenyl groups, have been extensively researched for their endocrine-disrupting effects in humans and wildlife. Their persistence and bioaccumulation through food chains highlight the importance of studying such compounds for environmental safety and health implications (Burgos-Aceves et al., 2021).
Therapeutic Applications and Metabolism
Arylpiperazine derivatives, including those with chlorophenyl groups, have found applications in the treatment of various psychiatric disorders. These compounds undergo metabolic transformations, leading to the formation of metabolites with different pharmacological activities. Understanding their metabolism and disposition is crucial for developing effective and safe therapeutic agents (Caccia, 2007).
Hazard Assessment and Environmental Presence
The assessment of chemicals with chlorophenyl and piperazine structures is vital for evaluating their environmental hazards. Studies on bisphenol A (BPA) and related compounds reveal their widespread presence in the environment and potential health impacts, underscoring the need for comprehensive hazard assessments to protect aquatic ecosystems and human health (Staples et al., 2002).
Propiedades
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl3N2O/c25-20-8-4-18(5-9-20)24(30,19-6-10-21(26)11-7-19)17-28-12-14-29(15-13-28)23-3-1-2-22(27)16-23/h1-11,16,30H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQLQRBIINAQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazino]-1-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2728363.png)

![Methyl 4-[[2-(azepane-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate](/img/structure/B2728368.png)


![(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2728371.png)



![8-(2,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2728380.png)
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2728382.png)
![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)

